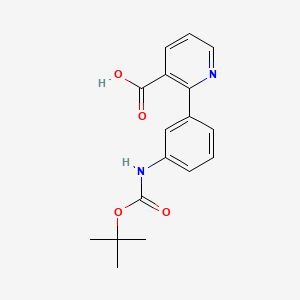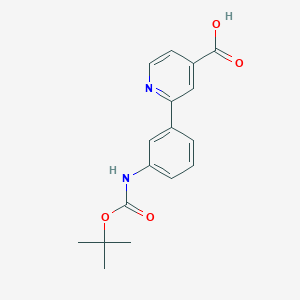
2-(3-BOC-Aminophenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)isonicotinic acid: is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)isonicotinic acid typically involves the protection of the amino group on the phenyl ring with a tert-butoxycarbonyl (BOC) group, followed by the introduction of the isonicotinic acid moiety. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (BOC2O) and a base like triethylamine (TEA) to facilitate the protection step. The subsequent coupling with isonicotinic acid can be achieved through various coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-BOC-Aminophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Deprotection of the BOC group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(3-BOC-Aminophenyl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-tuberculosis drugs.
Industry: The compound is utilized in material science for the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-BOC-Aminophenyl)isonicotinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The isonicotinic acid moiety is known to inhibit the formation of mycobacterial cell walls, making it effective against tuberculosis .
Comparación Con Compuestos Similares
Isoniazid: A well-known anti-tuberculosis drug that also contains an isonicotinic acid moiety.
Ethionamide: Another anti-tuberculosis drug with a similar mechanism of action.
N-Boc-ethanolamine: A compound with a BOC-protected amino group, used in various synthetic applications.
Uniqueness: 2-(3-BOC-Aminophenyl)isonicotinic acid is unique due to its combination of a BOC-protected amino group and an isonicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-10-12(15(20)21)7-8-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSKYQTLJEZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
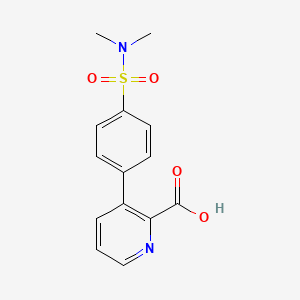

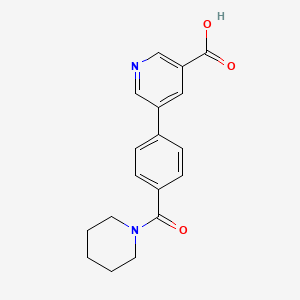
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid](/img/structure/B6395002.png)
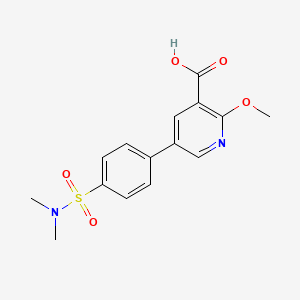
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid](/img/structure/B6395023.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid](/img/structure/B6395030.png)
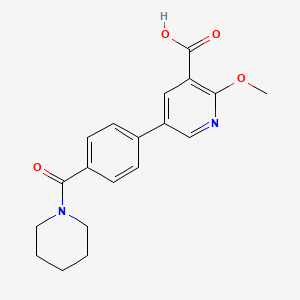
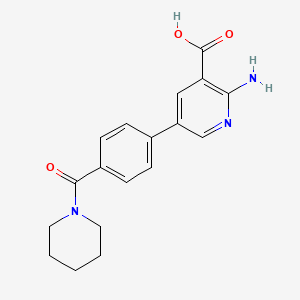

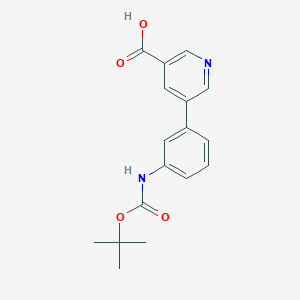
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
